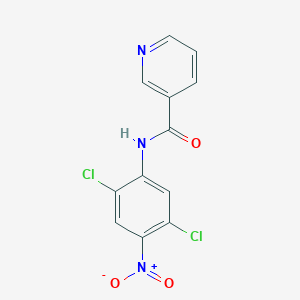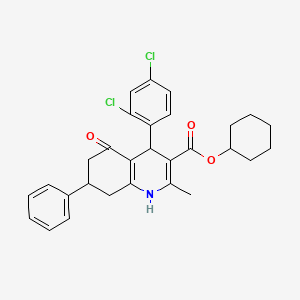![molecular formula C20H18BrNO B5143004 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MitoQ, and it has been extensively studied for its potential applications in the field of medicine. MitoQ is a mitochondria-targeted antioxidant that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
MitoQ works by targeting the mitochondria in cells. It is a potent antioxidant that can neutralize free radicals and prevent oxidative damage to cells. MitoQ is also known to improve mitochondrial function by increasing ATP production and reducing oxidative stress. In addition, MitoQ has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MitoQ has a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. MitoQ has also been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, MitoQ has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MitoQ for lab experiments is its specificity for targeting mitochondria. This allows researchers to study the effects of MitoQ on mitochondrial function and oxidative stress in a targeted manner. However, one of the limitations of MitoQ is its high cost, which can limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for the study of MitoQ. One area of research is the potential use of MitoQ in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of MitoQ in the treatment of cancer. Additionally, there is potential for the development of new drugs based on the structure of MitoQ that could have even greater therapeutic potential.
Synthesemethoden
The synthesis method of MitoQ involves a series of chemical reactions. The starting material for the synthesis is 4-biphenylcarboxaldehyde, which is reacted with methyl acetoacetate to form 1-(4-biphenylyl)-2-methyl-1,2-ethanediol. This compound is then reacted with pyridine and phosphoryl chloride to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride. The final step involves the reaction of 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride with sodium bromide to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide.
Wissenschaftliche Forschungsanwendungen
MitoQ has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties that can protect cells from oxidative stress. MitoQ is also known to have anti-inflammatory properties that can reduce inflammation in the body. In addition, MitoQ has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(21-14-6-3-7-15-21)20(22)19-12-10-18(11-13-19)17-8-4-2-5-9-17;/h2-16H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBWROVPYLAVLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenyl-4-yl-1-methyl-2-oxo-ethyl)-pyridinium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)